7-Aminodesmethylflunitrazepam is a psychoactive compound and a significant metabolite of flunitrazepam, a potent benzodiazepine. Flunitrazepam is primarily used for its sedative and hypnotic properties, and 7-aminodesmethylflunitrazepam is recognized for its role in the drug's metabolic pathway. This compound has garnered attention in forensic toxicology due to its association with drug abuse and its detection in biological samples.
The primary source of 7-aminodesmethylflunitrazepam is the metabolism of flunitrazepam, which undergoes biotransformation in the liver. The metabolic process involves various enzymes, leading to the formation of several metabolites, including 7-aminodesmethylflunitrazepam. It can also be synthesized in laboratories for research and analytical purposes.
7-Aminodesmethylflunitrazepam belongs to the class of benzodiazepines, which are characterized by their benzene ring fused to a seven-membered diazepine ring. It is classified as a psychoactive substance due to its central nervous system depressant effects.
The synthesis of 7-aminodesmethylflunitrazepam typically involves the reduction of flunitrazepam. One common method is catalytic hydrogenation, where flunitrazepam is treated with hydrogen gas in the presence of a catalyst, such as palladium on carbon. This process reduces the carbonyl group at the 7-position of the flunitrazepam molecule.
Technical Details:
7-Aminodesmethylflunitrazepam can participate in various chemical reactions typical for amines and benzodiazepines. Notably, it can undergo acylation, alkylation, and further oxidation reactions.
Technical Details:
The mechanism of action for 7-aminodesmethylflunitrazepam primarily involves modulation of gamma-aminobutyric acid (GABA) receptors in the brain. By enhancing GABAergic activity, it produces sedative, anxiolytic, and muscle relaxant effects.
Data:
Relevant Data:
The compound's properties are crucial for its detection in biological samples and forensic analysis .
7-Aminodesmethylflunitrazepam is primarily used in forensic toxicology for:
Additionally, it serves as a reference standard in analytical chemistry for developing detection methods using high-performance liquid chromatography and mass spectrometry techniques .
7-Aminodesmethylflunitrazepam (systematic IUPAC name: 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one) is a significant metabolite in the biotransformation pathway of the potent benzodiazepine flunitrazepam. This compound, alternatively designated as 7-amino-N-desmethylflunitrazepam or fonazepam, arises through sequential phase I metabolic reactions. Its structural characteristics—specifically the 7-amino group and the absence of the N1-methyl group—underpin its physicochemical properties and analytical detectability. As a terminal metabolite, it plays a pivotal role in forensic and clinical toxicology, particularly in cases involving drug-facilitated crimes or overdose investigations where flunitrazepam ingestion is suspected but the parent drug may no longer be detectable [4] [8].
7-Aminodesmethylflunitrazepam (molecular formula: C₁₅H₁₂FN₃O; molecular weight: 269.27 g/mol; CAS Registry Number: 894-76-8) belongs to the 1,4-benzodiazepine structural class [5] [7]. Its core structure consists of:
The molecule exhibits moderate lipophilicity (calculated logP: 2.222) and a McGowan Molecular Volume (McVol) of 206.9 mL/mol [7]. It typically exists as a solid at room temperature and is amenable to analysis by chromatographic techniques (HPLC, GC-MS, LC-MS) and immunoassays, though its detection often requires metabolite-specific methods due to structural differences from the parent drug [4] [8].
Table 1: Key Physicochemical Properties of 7-Aminodesmethylflunitrazepam
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₅H₁₂FN₃O | - |
Molecular Weight | 269.27 g/mol | - |
CAS Registry Number | 894-76-8 | - |
logP (octanol/water) | 2.222 | Crippen Calculated Property |
McGowan Volume (McVol) | 206.9 mL/mol | Calculated |
SMILES Notation | Nc1ccc2NC(=O)CN=C(c3ccccc3F)c2c1 | - |
7-Aminodesmethylflunitrazepam occupies a terminal position within the extensive phase I metabolic cascade of flunitrazepam. Its formation occurs via two primary, sequential biotransformation steps catalyzed by hepatic cytochrome P450 (CYP) enzymes and nitroreductases:
Initial N-Demethylation: Flunitrazepam undergoes oxidative N-demethylation at the N1 position, primarily mediated by CYP3A4 and CYP2C19 isoforms. This reaction generates the intermediate metabolite desmethylflunitrazepam (norflunitrazepam; C₁₅H₁₀FN₃O₃; MW 299.26 g/mol) [3] [6] [8]. Kinetic studies using human liver microsomes and cDNA-expressed enzymes confirm CYP3A4 as the high-capacity, low-affinity enzyme and CYP2C19 as the high-affinity, low-capacity enzyme responsible for this demethylation [3].
Subsequent Nitro-Reduction: Desmethylflunitrazepam then undergoes reduction of its nitro (-NO₂) group at the C7 position to an amino (-NH₂) group. This reaction is predominantly mediated by gut and hepatic bacterial nitroreductases (e.g., NADPH-dependent reductases), yielding 7-aminodesmethylflunitrazepam as the end product [4] [8]. This metabolite is frequently excreted in urine as a glucuronide conjugate or may undergo further N-acetylation to form 7-acetamido-desmethylflunitrazepam [4].
Table 2: Key Metabolites in the Flunitrazepam Metabolic Pathway Leading to 7-Aminodesmethylflunitrazepam
Metabolite | Chemical Structure Alteration | Enzymes Primarily Involved | Significance |
---|---|---|---|
Flunitrazepam (Parent) | 1-Methyl-7-nitro group | - | Original pharmacologically active compound |
Desmethylflunitrazepam | N1-Demethylation (7-nitro intact) | CYP3A4, CYP2C19 | Primary intermediate metabolite |
7-Aminodesmethylflunitrazepam | N1-Demethylated + 7-Nitro reduced to Amino | Nitroreductases | Terminal metabolite; key forensic target |
7-Acetamido-desmethylflunitrazepam | N1-Demethylated + 7-Amino acetylated | N-Acetyltransferases (NATs) | Secondary conjugated metabolite (urine) |
7-Aminodesmethylflunitrazepam serves as a crucial biomarker for confirming flunitrazepam ingestion, particularly in forensic and clinical toxicology contexts. Its significance stems from several key characteristics:
Table 3: Significance of 7-Aminodesmethylflunitrazepam in Toxicological Analysis
Characteristic | Implication for Detection & Interpretation |
---|---|
Extended Detection Window | Preferred target for urine analysis in delayed reporting cases (e.g., >24h post-ingestion). Detected up to 5 days (single dose) or weeks (chronic) [4] [8]. |
Chemical Stability | More reliable than parent drug or desmethyl metabolite in degraded samples (e.g., postmortem, exposed to light). Resists decomposition forming 7-aminoflunitrazepam [8]. |
Metabolic Specificity | Confirms flunitrazepam ingestion specifically. Differentiates from use of other nitro-benzodiazepines metabolized to 7-amino metabolites (e.g., nitrazepam → 7-aminonitrazepam) [4]. |
Facilitation of Conjugate Analysis | Excreted predominantly as glucuronide conjugate. Enzymatic hydrolysis during sample prep significantly increases free metabolite concentration, improving detection sensitivity [4]. |
The identification and quantification of 7-aminodesmethylflunitrazepam, often alongside other metabolites like 7-aminoflunitrazepam and 3-hydroxy derivatives, are therefore essential components of comprehensive analytical strategies for confirming flunitrazepam exposure in forensic, clinical, and workplace testing scenarios [4] [8]. Its stability, relative abundance in urine, and metabolic specificity solidify its role as the definitive biomarker for this clinically significant and forensically challenging benzodiazepine.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7